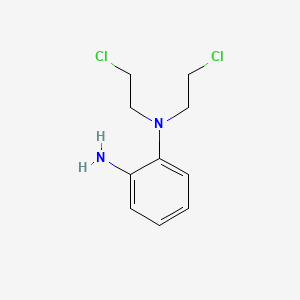
N,N-bis(b-chloroethyl)-o-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of a benzene-1,2-diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of benzene-1,2-diamine.
Reduction: Ethyl-substituted benzene-1,2-diamine.
Substitution: Azido or thiourea-substituted benzene-1,2-diamine.
Applications De Recherche Scientifique
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen and oxygen, in proteins and DNA. This alkylation can lead to cross-linking, which disrupts the normal function of these biomolecules and can result in cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(2-chloroethyl)benzene-1,4-diamine
- N,N-bis(2-chloroethyl)benzene-1,3-diamine
- N,N-bis(2-chloroethyl)aniline
Uniqueness
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine is unique due to the specific positioning of the chloroethyl groups on the benzene-1,2-diamine structure. This positioning influences its reactivity and interaction with biological molecules, making it distinct from other similar compounds. The ortho-substitution pattern in 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine can lead to different steric and electronic effects compared to meta- or para-substituted analogs.
Propriétés
Formule moléculaire |
C10H14Cl2N2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-4-2-1-3-9(10)13/h1-4H,5-8,13H2 |
Clé InChI |
REUUVTULEYHTCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


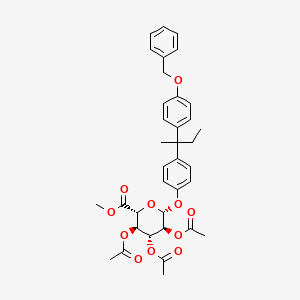
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)

![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)

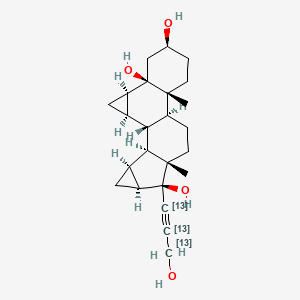

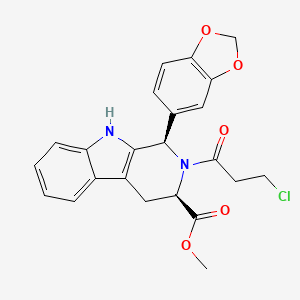
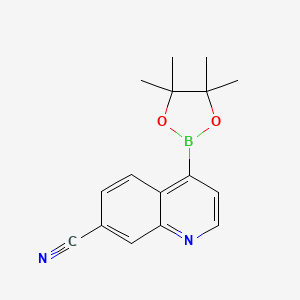
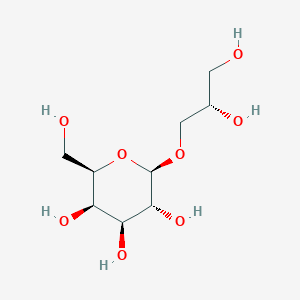
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
